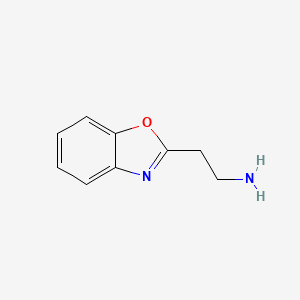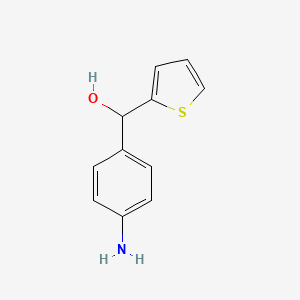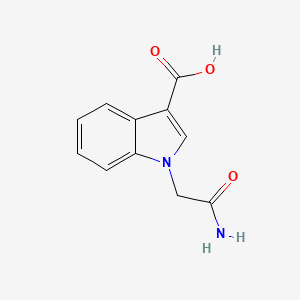
1-(carbamoylmethyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities and presence in various natural products Indole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the l-type amino acid transporter 1 (lat1), which is predominantly expressed in several types of cancer and biological barriers .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the bacterial sos response, a system that aids in dna repair and mutagenesis .
Biochemical Pathways
Compounds with similar structures have been found to interact with the bacterial sos response pathway .
Result of Action
Similar compounds have been found to inhibit the bacterial sos response, potentially reducing bacterial resistance to antibiotics .
Action Environment
It’s worth noting that environmental conditions such as ph and temperature can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(carbamoylmethyl)-1H-indole-3-carboxylic acid typically involves the cyclocondensation of γ-functionalized acetoacetamide in the presence of a Lewis acid, such as polyphosphoric acid . This method allows for the formation of the indole ring system, which is a crucial structural component of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-carboxylic acid: Another indole derivative with distinct biological activities.
Indole-3-acetamide: Shares structural similarities and is studied for its biological properties.
Uniqueness: 1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-10(14)6-13-5-8(11(15)16)7-3-1-2-4-9(7)13/h1-5H,6H2,(H2,12,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWWWOGZFDOGGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
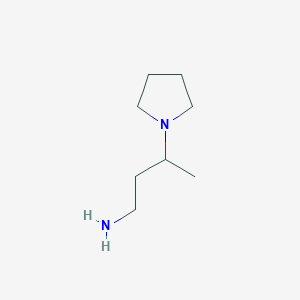
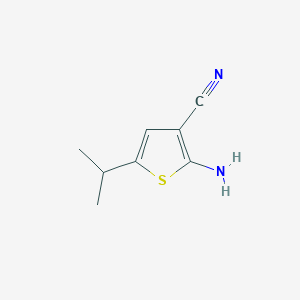
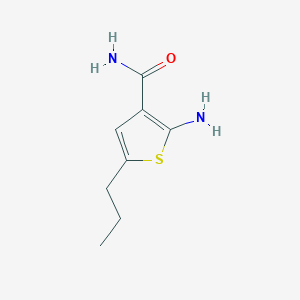
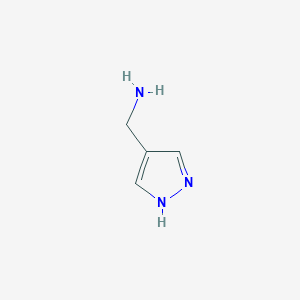
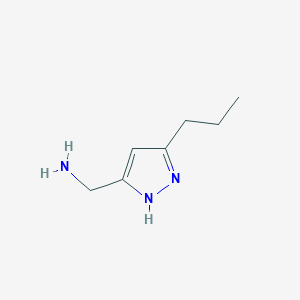
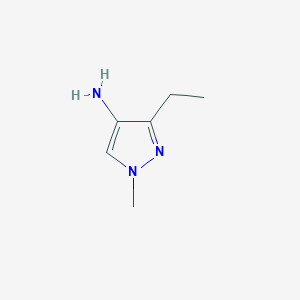

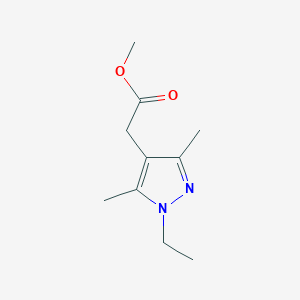
amine](/img/structure/B1289947.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

